molecular formula C23H24N4O5 B10990643 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

Cat. No.: B10990643
M. Wt: 436.5 g/mol
InChI Key: DLJOCIOHPJCKBH-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, an indole moiety, and multiple methoxy groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Phthalazinone Core: Starting from a suitable phthalic anhydride derivative, the phthalazinone core can be synthesized through cyclization reactions.

    Introduction of Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst can introduce methoxy groups at the desired positions.

    Indole Derivative Synthesis: The indole moiety can be synthesized separately through Fischer indole synthesis or other methods.

    Coupling Reaction: The final step involves coupling the phthalazinone core with the indole derivative using acylation reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for maximum yield and purity.

    Catalyst Selection: Efficient catalysts are chosen to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[1-(2-ethyl)-1H-indol-4-yl]acetamide: Similar structure with a different substituent on the indole moiety.

    2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide: Variation in the position of the substituent on the indole ring.

Uniqueness

The uniqueness of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide

InChI

InChI=1S/C23H24N4O5/c1-30-12-11-26-10-9-16-17(5-4-6-18(16)26)25-20(28)14-27-23(29)21-15(13-24-27)7-8-19(31-2)22(21)32-3/h4-10,13H,11-12,14H2,1-3H3,(H,25,28)

InChI Key

DLJOCIOHPJCKBH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4=C(C=CC(=C4OC)OC)C=N3

Origin of Product

United States

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